
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide family and has a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride in lab experiments is its ability to inhibit the activity of certain enzymes involved in tumor growth and inflammation. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its potential toxicity to cells and tissues.
Zukünftige Richtungen
There are several future directions for research involving N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride. One potential area of research is the development of new cancer therapies based on the inhibition of certain enzymes involved in tumor growth. Another potential area of research is the development of new fluorescent probes for the detection of reactive oxygen species in cells. Additionally, further studies are needed to determine the potential toxicity of this compound and its effects on cells and tissues.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride involves the reaction of 3-chloroaniline with indoline-5-sulfonic acid in the presence of hydrochloric acid. The resulting product is then purified using a series of recrystallization steps to obtain the final product in a pure form.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been shown to have antitumor, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in cells.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride involves the reaction of 3-chloroaniline with indoline-5-sulfonyl chloride to form N-(3-chlorophenyl)indoline-5-sulfonamide, which is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "3-chloroaniline", "indoline-5-sulfonyl chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-chloroaniline is reacted with indoline-5-sulfonyl chloride in the presence of a base such as triethylamine or pyridine to form N-(3-chlorophenyl)indoline-5-sulfonamide.", "Step 2: The crude product is purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.", "Step 3: The purified N-(3-chlorophenyl)indoline-5-sulfonamide is treated with hydrochloric acid to obtain the hydrochloride salt.", "Step 4: The hydrochloride salt is isolated by filtration and washed with a suitable solvent such as diethyl ether or acetone.", "Step 5: The final product, N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride, is obtained as a white crystalline solid." ] } | |
CAS-Nummer |
1152600-88-8 |
Produktname |
N-(3-chlorophenyl)indoline-5-sulfonamide hydrochloride |
InChI-Schlüssel |
LDDZFSRWBYIQIF-UHFFFAOYNA-N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




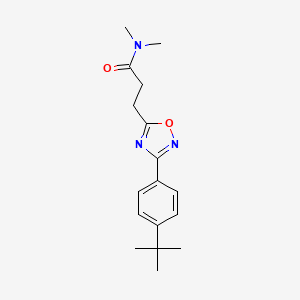
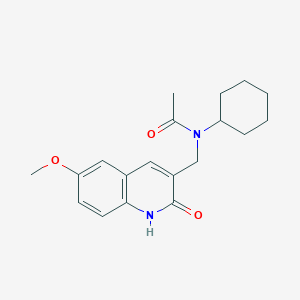
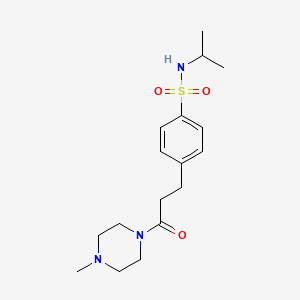
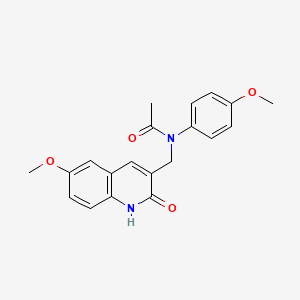
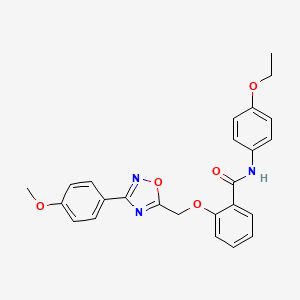

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695240.png)
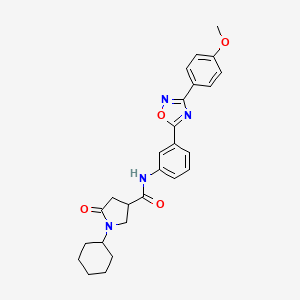
![2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B7695258.png)

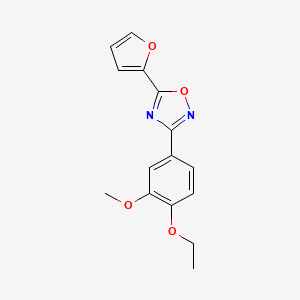
![N-cyclooctyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695315.png)
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7695320.png)